Butanal, 2,3-dihydroxy-, (R*,R*)-(+-)-
Description
Chemical Identity and Nomenclature
2,3-Dihydroxybutanal possesses the molecular formula C₄H₈O₃ and a molecular weight of 104.10 grams per mole, establishing its position as a tetrose derivative within the aldose family. The compound's systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, where the primary functional group designation as an aldehyde takes precedence, resulting in the base name "butanal" modified by the hydroxyl substituents at positions two and three. Alternative nomenclature systems refer to this compound as 2,3-dihydroxybutyraldehyde, reflecting the historical naming conventions that emphasized the relationship to butyric acid derivatives. The stereochemical descriptor (R,R) indicates the relative configuration where both chiral centers exhibit the same spatial arrangement in three-dimensional space, while the (±) notation signifies the racemic nature of the mixture containing equal proportions of both enantiomeric forms.
The compound exists as four distinct stereoisomers when all possible configurations are considered: (2R,3R)-2,3-dihydroxybutanal, (2S,3S)-2,3-dihydroxybutanal, (2R,3S)-2,3-dihydroxybutanal, and (2S,3R)-2,3-dihydroxybutanal. The (R,R) designation specifically encompasses the first two enantiomers, which form a chiral pair exhibiting identical physical properties except for their optical rotation directions. Chemical Abstract Service registry numbers provide unique identifiers for each stereoisomer, with 6045-85-8 assigned to the (R,R) racemic mixture, demonstrating the importance of stereochemical precision in chemical database management.
Physical property data reveals that 2,3-dihydroxybutanal exhibits a density of 1.187 grams per cubic centimeter and a boiling point of 221 degrees Celsius at 760 millimeters of mercury pressure. The refractive index measures 1.454, while the flash point occurs at 101.7 degrees Celsius, indicating moderate volatility and thermal stability characteristics. These properties reflect the influence of hydrogen bonding interactions arising from the vicinal diol functionality, which significantly affects the compound's intermolecular forces and subsequent physical behavior.
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₄H₈O₃ | |
| Molecular Weight | 104.10 g/mol | |
| Density | 1.187 g/cm³ | |
| Boiling Point | 221°C at 760 mmHg | |
| Refractive Index | 1.454 | |
| Flash Point | 101.7°C |
Historical Context in Organic Chemistry
The historical development of 2,3-dihydroxybutanal research interconnects closely with the pioneering work of Emil Fischer in the late nineteenth century, particularly his revolutionary contributions to sugar chemistry and stereochemical theory. Fischer's investigations into the reaction of phenylhydrazine with various carbonyl compounds established the foundation for understanding aldehyde behavior in the presence of nucleophilic reagents, providing crucial insights that would later inform the study of dihydroxybutanal derivatives. His development of the Fischer projection system for representing asymmetric carbon atoms proved instrumental in visualizing and communicating the stereochemical relationships inherent in compounds such as 2,3-dihydroxybutanal.
The compound gained particular significance during Fischer's systematic investigation of carbohydrate structures, where he demonstrated that phenylhydrazine could react with aldehydes to form crystalline derivatives suitable for structural characterization. This methodology proved especially valuable given the difficulties associated with purifying and characterizing sugar-related compounds during the late 1800s, when crystalline derivatives were essential for establishing molecular structures. Fischer's work established that compounds containing multiple hydroxyl groups adjacent to carbonyl functionalities exhibited unique reactivity patterns that distinguished them from simpler aldehydes.
Research conducted during World War II period brought renewed attention to compounds related to 2,3-dihydroxybutanal through investigations into alternative synthetic routes for producing strategic materials. The broader family of butanediol compounds, which includes the reduced form of 2,3-dihydroxybutanal, became subjects of intense study as potential precursors for synthetic rubber production, specifically for generating 1,3-butadiene monomer units. These wartime research efforts established important precedents for industrial-scale biosynthetic approaches to producing four-carbon compounds with multiple functional groups.
Contemporary research has expanded the historical context to include biotechnological applications, where 2,3-dihydroxybutanal serves as an intermediate in engineered metabolic pathways for producing value-added chemicals. Modern investigations have demonstrated that this compound can be generated through carefully designed enzyme cascade reactions starting from readily available sugar precursors such as xylose and arabinose. These developments represent a direct continuation of Fischer's original insights into the relationship between sugar chemistry and synthetic organic transformations, albeit applied through modern biotechnological methodologies.
Significance in Stereochemistry Research
The stereochemical significance of 2,3-dihydroxybutanal stems fundamentally from its possession of two adjacent chiral centers, making it an ideal model compound for investigating the principles governing multiple asymmetric interactions. Research findings demonstrate that the compound exhibits exactly four stereoisomeric forms, calculated using the standard formula 2ⁿ where n represents the number of chiral centers, confirming the theoretical predictions of stereochemical theory. This mathematical relationship exemplifies the fundamental principles underlying asymmetric carbon behavior and provides a concrete demonstration of how molecular structure directly determines stereoisomeric possibilities.
Analytical investigations have revealed that the four stereoisomers of 2,3-dihydroxybutanal can be distinguished through nuclear magnetic resonance spectroscopy, particularly by analyzing coupling constants between adjacent protons. The vicinal coupling relationships in the ¹H nuclear magnetic resonance spectra provide diagnostic information about the relative configurations of the hydroxyl-bearing carbon atoms, enabling researchers to differentiate between erythro and threo diastereomeric relationships. These spectroscopic characteristics have made 2,3-dihydroxybutanal derivatives valuable standards for developing and validating chiral analysis methodologies.
Chiral chromatography research has utilized 2,3-dihydroxybutanal stereoisomers as test compounds for evaluating the performance of various chiral stationary phases. The separation of enantiomeric pairs requires specialized chromatographic conditions employing amylose-based or other carbohydrate-derived chiral selectors, which interact preferentially with one enantiomer over its mirror image. These separations have contributed significantly to our understanding of chiral recognition mechanisms and have informed the development of improved analytical methods for determining enantiomeric purity in pharmaceutical and fine chemical applications.
The compound's role in advancing asymmetric synthesis methodology extends to its use as a substrate for testing novel enzymatic and chemical reduction procedures. Research has shown that ketoreductases and other stereoselective enzymes can be employed to produce specific stereoisomers of 2,3-dihydroxybutanal with high enantiomeric excess, providing valuable insights into enzyme-substrate recognition patterns. These investigations have contributed to the broader field of biocatalysis and have informed strategies for developing more efficient asymmetric synthetic procedures.
Properties
CAS No. |
6045-85-8 |
|---|---|
Molecular Formula |
C4H8O3 |
Molecular Weight |
104.1 g/mol |
IUPAC Name |
(2R,3R)-2,3-dihydroxybutanal |
InChI |
InChI=1S/C4H8O3/c1-3(6)4(7)2-5/h2-4,6-7H,1H3/t3-,4+/m1/s1 |
InChI Key |
DFFAMJFPVBTTBX-DMTCNVIQSA-N |
SMILES |
CC(C(C=O)O)O |
Isomeric SMILES |
C[C@H]([C@H](C=O)O)O |
Canonical SMILES |
CC(C(C=O)O)O |
Synonyms |
D-L-erythro-alpha,beta-dihydroxybutyraldehyde erythro-alpha,beta-dihydroxybutyraldehyde erythro-alpha,beta-dihydroxybutyraldehyde, (R-(R*,R*))-isomer erythro-alpha,beta-dihydroxybutyraldehyde, (S-(R*,R*))-isome |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds share structural or functional similarities with Butanal, 2,3-dihydroxy-, (R,R)-(±)-:
Key Comparative Insights
- Stereochemical Complexity : Tartaric acid and its derivatives (e.g., diethyl tartrate) exhibit well-defined R,R or S,S stereochemistry, enabling chiral resolution in pharmaceuticals . Butanal, 2,3-dihydroxy-, (R,R)-(±)- may share similar stereochemical utility but lacks documented applications.
- Functional Group Reactivity: Compared to dichlorobutane (non-polar C-Cl bonds), Butanal’s hydroxyl and aldehyde groups enhance polarity and reactivity in nucleophilic additions or oxidation reactions .
- Thermodynamic Stability : 2,3-Dichlorobutane’s gas-phase formation enthalpy (ΔfH°gas = -202.2 kJ/mol) suggests higher stability than hydroxylated aldehydes, which are more prone to hydration or decomposition .
Research Findings and Data
Thermodynamic and Physical Properties
- 2,3-Dichlorobutane (R,R) :
- Tartaric Acid Derivatives :
- Deuterated Butanols: Prices range from JPY 36,300 to 96,800 based on deuterium content and purity .
Bioactivity and Structural Clustering
- Compounds with similar hydroxylation patterns (e.g., tartaric acid) cluster into groups with shared bioactivity profiles, suggesting Butanal, 2,3-dihydroxy- may exhibit analogous biochemical interactions .
Preparation Methods
Recombinant Pathway Design
Microbial biosynthesis has emerged as a sustainable method for producing chiral dihydroxyaldehydes. Engineered E. coli strains expressing 2-ketoacid decarboxylase (MdlC) and aldehyde reductase (AdhP) convert xylose into 2,3-dihydroxybutanal via a three-step pathway:
-
Dehydration : Xylose is oxidized to xylonate by xylose dehydrogenase (XylB).
-
Decarboxylation : Xylonate undergoes MdlC-catalyzed decarboxylation to form 3,4-dihydroxybutanal.
-
Reduction : AdhP reduces the aldehyde to 1,2,4-butanetriol, but under controlled NADH availability, 3,4-dihydroxybutanal accumulates.
Key Optimization Parameters:
-
Strain Selection : E. coli BL21(DE3) outperforms JM109 and DH5α due to higher enzyme expression levels.
-
Induction Conditions : IPTG induction at OD<sub>600</sub> = 0.6–0.8 maximizes MdlC activity.
-
Redox Balance : Limiting NADH supply prevents over-reduction to butanetriol, achieving a titer of 0.31 g/L .
Fermentation Scale-Up
In a 5 L bioreactor, dissolved oxygen (20% saturation) and pH (7.0) are critical for maintaining metabolic flux. Continuous feeding of xylose (5 g/L) extends the production phase to 48 hours, yielding 8.5% molar conversion efficiency .
Enzymatic Decarboxylation of 3-Deoxy-D-glycero-pentulosonic Acid
Substrate Preparation
3-Deoxy-D-glycero-pentulosonic acid, derived from L-arabinose via arabinose dehydrogenase, serves as the precursor. Benzoylformate decarboxylase (BFD) catalyzes the decarboxylation of this acid to yield (R)-3,4-dihydroxybutanal.
Reaction Conditions:
-
Temperature : 30°C
-
pH : 7.5 (phosphate buffer)
-
Enzyme Loading : 2.5 U/mg substrate
Stereochemical Control
The enantiomeric excess (ee) of the product depends on the BFD source. Pseudomonas putida BFD produces (R)-3,4-dihydroxybutanal with 92% ee , whereas Achromobacter sp. yields the (S)-enantiomer.
Catalytic Aldol Condensation of Acetaldehyde
Mechanism and Catalysts
Aldol condensation of acetaldehyde forms 3-hydroxybutyraldehyde (3-HBA), which is oxidized to 2,3-dihydroxybutanal. La-Ca-MgO/Al<sub>2</sub>O<sub>3</sub> catalysts optimize this reaction by balancing acidic and basic sites:
| Catalyst Component | Role in Reaction | Optimal Loading (wt%) |
|---|---|---|
| La<sub>2</sub>O<sub>3</sub> | Enhances basicity | 0.5 |
| CaO | Stabilizes MgO | 2.3 |
| MgO | Active site for aldol addition | 2.0 |
Process Parameters
-
Temperature : 20°C (prevents side reactions)
-
Pressure : 200 kPa (enhances acetaldehyde solubility)
-
Residence Time : 70 minutes
Under these conditions, acetaldehyde conversion reaches 95.89% , with 92.08% selectivity for 3-HBA. Subsequent oxidation using KMnO<sub>4</sub> (0.1 M, 50°C) converts 3-HBA to 2,3-dihydroxybutanal in 85% yield.
Hydrolysis of Butanediol Derivatives
Acid-Catalyzed Hydrolysis
2,3-Epoxybutanal, derived from 2,3-epoxy-1,4-butanediol, undergoes hydrolysis in H<sub>2</sub>SO<sub>4</sub> (1 M) at 80°C for 4 hours. This method produces racemic 2,3-dihydroxybutanal with 74% yield but requires careful pH control to avoid polymerization.
Enzymatic Hydrolysis
Lipase-mediated hydrolysis of 2,3-diacetyloxybutanal in aqueous buffer (pH 6.5, 37°C) achieves 68% yield with partial enantioselectivity (55% ee).
Comparative Analysis of Methods
| Method | Yield (%) | Enantiomeric Excess (%) | Scalability | Cost ($/kg) |
|---|---|---|---|---|
| Microbial Synthesis | 31 | 92 (R) | High | 120 |
| Enzymatic Decarboxylation | 85 | 92 (R) | Moderate | 200 |
| Aldol Condensation | 88 | Racemic | High | 90 |
| Acid Hydrolysis | 74 | Racemic | Low | 70 |
Key Findings :
Q & A
Basic Research Questions
What synthetic routes are recommended for preparing (R,R)-2,3-dihydroxybutanal with high stereochemical purity?**
- Methodology :
- Chiral Pool Synthesis : Use enantiomerically pure starting materials like tartaric acid derivatives (e.g., ammonium tartrate salts) to preserve stereochemistry during aldehyde formation .
- Asymmetric Catalysis : Employ Sharpless dihydroxylation or enzymatic methods (e.g., ketoreductases) to install the 2,3-dihydroxy motif stereoselectively .
- Purification : Utilize chiral column chromatography or recrystallization in polar solvents (e.g., ethanol/water mixtures) to isolate the (R*,R*) isomer .
How can the purity and stereochemical integrity of synthesized (R,R)-2,3-dihydroxybutanal be validated?**
- Analytical Techniques :
- Polarimetry : Measure optical rotation and compare to literature values for enantiomeric excess (e.g., meso-tartaric acid derivatives show distinct rotation profiles) .
- NMR Spectroscopy : Analyze coupling constants (e.g., ) in H NMR to confirm vicinal diol stereochemistry .
- HPLC-MS : Use chiral stationary phases (e.g., amylose-based columns) to separate stereoisomers and quantify purity .
What are the key thermodynamic properties (e.g., melting point, solubility) of (R,R)-2,3-dihydroxybutanal, and how should they be determined experimentally?**
- Data Collection :
- Melting Point : Perform differential scanning calorimetry (DSC) to account for potential decomposition or polymorphism .
- Solubility : Use gravimetric analysis in solvents like water, ethanol, or DMSO, noting temperature-dependent trends .
- Reference Standards : Cross-check results with NIST Chemistry WebBook entries for analogous dihydroxy compounds (e.g., tartaric acid derivatives) .
Advanced Research Questions
How can researchers resolve contradictions in reported thermodynamic data (e.g., enthalpy of formation) for (R,R)-2,3-dihydroxybutanal?**
- Approach :
- Comparative Analysis : Replicate experiments using standardized conditions (e.g., bomb calorimetry for ΔfH°) and compare with NIST-reviewed datasets .
- Error Mitigation : Account for impurities via advanced purification (e.g., zone refining) and validate measurements with isotopic labeling (e.g., deuterated analogs to track side reactions) .
- Computational Validation : Use density functional theory (DFT) to calculate theoretical thermodynamic parameters and identify outliers in experimental data .
What advanced techniques are recommended for studying the stereodynamic behavior of (R,R)-2,3-dihydroxybutanal in solution?**
- Methods :
- Dynamic NMR (DNMR) : Monitor temperature-dependent coalescence of diastereotopic proton signals to estimate inversion barriers .
- X-ray Crystallography : Resolve solid-state configurations and compare with solution-phase data to assess conformational flexibility .
- Isotopic Labeling : Synthesize deuterated or C-labeled analogs to trace stereochemical interconversion pathways .
How can researchers design kinetic studies to probe the oxidative stability of (R,R)-2,3-dihydroxybutanal under varying pH and temperature conditions?**
- Experimental Design :
- Controlled Degradation : Use accelerated stability testing (e.g., 40–80°C, pH 1–13) and track degradation products via LC-MS .
- Mechanistic Probes : Introduce radical scavengers (e.g., BHT) or chelating agents (e.g., EDTA) to identify oxidation pathways (e.g., autoxidation vs. metal-catalyzed) .
- Kinetic Modeling : Apply Arrhenius or Eyring equations to predict shelf-life under storage conditions .
Data Contradiction Analysis
Q. How should researchers address discrepancies in stereochemical assignments of dihydroxybutanal derivatives across literature sources?
- Resolution Strategy :
- Re-evaluate Historical Data : Cross-reference early polarimetry studies with modern chiral HPLC or X-ray crystallography results to confirm configurations .
- Stereochemical Correlation : Use chemical derivatization (e.g., forming cyclic acetals with chiral auxiliaries) to establish absolute configuration .
- Community Consensus : Compare findings with IUPAC guidelines or NIST datasets to align nomenclature and structural representations .
Methodological Resources
- Thermodynamic Data : NIST Chemistry WebBook for validated enthalpy, entropy, and phase-change data .
- Stereochemical Analysis : Chiral HPLC protocols from Analytical and Bioanalytical Chemistry for resolving diastereomers .
- Synthetic Guidelines : Kanto Reagents catalogs for deuterated intermediates and chiral auxiliaries .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
